pharmacokinetic profile of 4-ethanesulfonamido-3-fluorobenzoic acid
pharmacokinetic profile of 4-ethanesulfonamido-3-fluorobenzoic acid
An In-Depth Technical Guide to the Predicted Pharmacokinetic Profile of 4-ethanesulfonamido-3-fluorobenzoic acid
Abstract
The successful development of any new chemical entity into a therapeutic agent hinges on a thorough understanding of its pharmacokinetic profile. This technical guide provides a comprehensive framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the novel compound, 4-ethanesulfonamido-3-fluorobenzoic acid. In the absence of direct experimental data for this specific molecule, this document serves as a predictive and methodological whitepaper. It synthesizes established principles of drug metabolism and pharmacokinetic science to forecast the compound's behavior and provides detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial in silico assessment to definitive in vivo characterization.
Introduction: The Rationale for Characterizing 4-ethanesulfonamido-3-fluorobenzoic acid
The structure of 4-ethanesulfonamido-3-fluorobenzoic acid integrates three key pharmacophores: a benzoic acid moiety, a sulfonamide group, and a fluorine substituent. Each of these imparts distinct physicochemical properties that are expected to influence its pharmacokinetic behavior.
-
Benzoic Acid: This acidic group typically governs the compound's solubility and can influence its interactions with transporters.
-
Sulfonamide Group: A common feature in many marketed drugs, this group can impact plasma protein binding, metabolism, and potential for specific drug-drug interactions.[1][2] Sulfonamides are generally well-absorbed orally and are primarily metabolized by the liver before renal excretion.[1]
-
Fluorine Atom: The strategic placement of a fluorine atom, an increasingly common practice in medicinal chemistry, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] It can block sites of metabolism, thereby prolonging the drug's half-life.
A comprehensive understanding of the interplay of these structural features on the compound's ADME profile is critical for guiding its development, from lead optimization to clinical trial design.[5]
Predictive Analysis: In Silico ADME and Physicochemical Profiling
Prior to any resource-intensive laboratory work, computational or in silico modeling provides a rapid, cost-effective initial assessment of a compound's drug-like properties.[6][7][8] These predictive models use the molecule's structure to estimate key physicochemical and pharmacokinetic parameters.[9][10]
Predicted Physicochemical Properties
Quantitative Structure-Activity Relationship (QSAR) models and other physics-based methods are employed to predict fundamental properties that govern a drug's behavior in a biological system.[9] For 4-ethanesulfonamido-3-fluorobenzoic acid, these predictions form the basis of our initial pharmacokinetic hypothesis.
| Property | Predicted Value | Implication for Pharmacokinetics |
| Molecular Weight | ~249.25 g/mol | Well within Lipinski's Rule of 5 (<500), favoring good absorption and diffusion.[9] |
| logP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderate to High | The benzoic acid moiety should confer adequate solubility for dissolution in the GI tract. |
| pKa | ~3.5 (Acidic) | The carboxylic acid is the primary ionizable group; the compound will be ionized at physiological pH. |
| H-Bond Donors | 2 | Compliant with Lipinski's Rule of 5 (≤5), favorable for membrane permeability.[9] |
| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule of 5 (≤10), favorable for membrane permeability.[9] |
| Polar Surface Area (PSA) | ~85 Ų | Suggests good potential for oral absorption and cell membrane permeation. |
In Silico ADME Prediction Workflow
Various software platforms, such as SwissADME or vNN-ADMET, can be used to generate a comprehensive ADME profile from the compound's chemical structure.[6] The typical workflow is outlined below.
Caption: Workflow for in silico ADME prediction.
Foundational Analysis: In Vitro Experimental Protocols
In vitro assays are the next critical step to empirically validate and refine the in silico predictions. These assays provide the first quantitative data on the compound's interaction with biological systems.
Permeability Assessment
The ability of a drug to cross the intestinal epithelium is a primary determinant of its oral bioavailability. Two standard assays are used to assess this property.
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive, transcellular permeability.[11][12][13]
-
Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Solution: The test compound (e.g., at 100 µM) is added to the donor wells (apical side).
-
Acceptor Solution: A buffer solution (e.g., pH 7.4) is added to the acceptor wells (basolateral side).
-
Incubation: The plate is incubated for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: The concentration of the compound in both donor and acceptor wells is determined using LC-MS/MS.
-
Calculation: The permeability coefficient (Pe) is calculated. High permeability compounds (e.g., verapamil) and low permeability compounds (e.g., atenolol) are used as controls.
This assay is the industry standard as it uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier and including active transport processes.[11][14][15]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for ~21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assessment (A to B): The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time (e.g., 2 hours).
-
Efflux Assessment (B to A): To determine if the compound is a substrate of efflux transporters (like P-glycoprotein), the experiment is reversed. The compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Quantification & Calculation: Samples from both chambers are analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
Metabolic Stability Assessment
This assay evaluates the compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[14]
-
Reaction Mixture: The test compound (e.g., 1 µM) is incubated with liver microsomes (human or rodent) and a buffer solution at 37°C.
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.[13]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.
Integrated In Vitro ADME Workflow
The data from these foundational assays are integrated to build a preliminary, data-driven picture of the compound's likely in vivo behavior.
Caption: Integrated workflow for in vitro ADME profiling.
Preclinical Confirmation: In Vivo Pharmacokinetic Study
In vivo studies in animal models are essential to understand how the ADME properties translate into the systemic exposure of the drug over time. Rodent models are typically used for initial PK studies.[16][17]
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any PK study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[18][19]
-
Method Development:
-
Tuning: Optimize mass spectrometer parameters (precursor/product ions, collision energy) for the analyte and an internal standard.
-
Chromatography: Develop an HPLC or UHPLC method (column, mobile phases, gradient) to achieve good peak shape and retention, separating the analyte from matrix components.[20]
-
Sample Preparation: Develop an extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently recover the analyte from plasma.[18]
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters including:[21][22][23]
-
Selectivity & Specificity: Ensure no interference from endogenous matrix components.
-
Linearity and Range: Establish a calibration curve over the expected concentration range.
-
Accuracy & Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels.
-
Recovery & Matrix Effect: Assess the efficiency of the extraction and the influence of the biological matrix on ionization.
-
Stability: Evaluate the stability of the analyte in the matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
-
In Vivo Study Design
A typical study design in rats would involve administering the compound by both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point or per group if using serial sampling) with jugular vein catheters for ease of blood collection.[24][25]
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or catheter.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg) in a suitable vehicle.
-
-
Blood Sampling: Collect serial blood samples (e.g., ~100 µL) at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma, which is then stored at -80°C until analysis.
-
Analysis: Analyze plasma samples using the validated LC-MS/MS method.
Data Interpretation: Pharmacokinetic Analysis and Modeling
The plasma concentration-time data obtained from the in vivo study are analyzed using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to derive key pharmacokinetic parameters.[26][27]
Key Pharmacokinetic Parameters
| Parameter | Description | How It's Determined | Predicted Profile for Compound |
| Cmax | Maximum observed plasma concentration | Directly from the plasma concentration-time curve | Moderate |
| Tmax | Time to reach Cmax | Directly from the plasma concentration-time curve | 0.5 - 2 hours |
| AUC | Area Under the Curve (total drug exposure) | Calculated using the trapezoidal rule | Moderate to High |
| t½ (Half-life) | Time for plasma concentration to decrease by half | Calculated from the terminal elimination phase slope | 4 - 8 hours |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Dose / AUC (after IV administration) | Low to Moderate |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Calculated from CL and elimination rate constant | Moderate (likely distributes beyond plasma) |
| F% (Bioavailability) | Fraction of oral dose reaching systemic circulation | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | > 50% |
Synthesized Pharmacokinetic Profile and Strategic Implications
Based on the structural analysis and established principles, the predicted pharmacokinetic profile of 4-ethanesulfonamido-3-fluorobenzoic acid is as follows:
-
Absorption: The compound is expected to be well-absorbed orally, driven by its favorable physicochemical properties (low MW, moderate lipophilicity).[1] Its acidic nature suggests absorption may be favored in the small intestine.
-
Distribution: With moderate lipophilicity and plasma protein binding (a common trait for sulfonamides), the compound is likely to have a moderate volume of distribution, indicating it will distribute into tissues beyond the bloodstream.
-
Metabolism: Metabolism is anticipated to occur in the liver, likely via Phase I (e.g., hydroxylation on the ethyl group) and Phase II (e.g., glucuronidation of the carboxylic acid) pathways.[28][29][30] The fluorine atom may shield adjacent positions from metabolic attack, potentially leading to a moderate half-life.
-
Excretion: The parent compound and its metabolites are expected to be primarily eliminated by the kidneys.[2]
Implications for Drug Development: This predicted profile is favorable for a potential oral drug candidate. The anticipated moderate half-life could support a once or twice-daily dosing regimen. The key areas for experimental focus will be to confirm the oral bioavailability, identify the major metabolic pathways to assess the potential for active metabolites or drug-drug interactions, and definitively characterize its clearance mechanisms.
References
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). In drug discovery, achieving the right balance between lipophilicity and solubility is paramount.
- Sulfonamides. Merck Manual Professional Edition.
- Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing. ARCHIE-WeSt.
- Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.
- Sulfonamides. MSD Manual Professional Edition.
- Advancing physicochemical property predictions in comput
- [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. PubMed.
- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC.
- Predictive Pharmacokinetic Modeling of Orally Administered Drugs. DASH.
- Predictive Modelling in pharmacokinetics: from in-silico simulations to personalized medicine. Taylor & Francis Online.
- In Silico Tools and Software to Predict ADMET of New Drug Candid
- In Vitro ADME Assays: Principles, Applications & Protocols.
- Pharmacokinetics of Sulfonamides in Man.
- Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. AVMA Journals.
- Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs.
- Bioanalytical Method Validation of a Small Molecule in a Surrogate M
- Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research.
- Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research.
- Application of physiologically based pharmacokinetic modeling of novel drugs approved by the U.S.
- Bioanalytical method development and validation: Critical concepts and str
- In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher.
- Predictive population pharmacokinetic/pharmacodynamic model for a novel COX-2 inhibitor.
- Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
- In Silico ADME Methods Used in the Evaluation of N
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
- Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. MDPI.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PMC.
- Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PMC.
- potential applications of 2-Fluorobenzoic acid in medicinal chemistry. Benchchem.
- Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC.
- V B. Metabolism and Pharmacokinetic Studies. FDA.
- Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
- Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
- Murine Pharmacokinetic Studies. PMC.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.
- Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
- Rodent PK Studies | Mouse, R
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study. Request PDF.
- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.
- Step 2: Preclinical Research. FDA.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
Sources
- 1. Sulfonamides - Infectious Disease - Merck Manual Professional Edition [merckmanuals.com]
- 2. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. In Silico ADME Methods Used in the Evaluation of Natural Products | MDPI [mdpi.com]
- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. researchgate.net [researchgate.net]
- 11. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAMPA | Evotec [evotec.com]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 15. ovid.com [ovid.com]
- 16. fda.gov [fda.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijrar.com [ijrar.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. fda.gov [fda.gov]
- 24. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Application of physiologically based pharmacokinetic modeling of novel drugs approved by the U.S. food and drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. karger.com [karger.com]
- 30. avmajournals.avma.org [avmajournals.avma.org]
